molecular formula C10H23ClSi B1598235 Chlorodimethyl(2,4,4-trimethylpentyl)silane CAS No. 79957-95-2

Chlorodimethyl(2,4,4-trimethylpentyl)silane

Cat. No.: B1598235
CAS No.: 79957-95-2
M. Wt: 206.83 g/mol
InChI Key: XYMJSYGBKPQLCS-UHFFFAOYSA-N
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Description

Chlorodimethyl(2,4,4-trimethylpentyl)silane (CAS 79957-95-2) is an organosilicon compound with the molecular formula C₁₀H₂₃ClSi. It features a branched 2,4,4-trimethylpentyl (isooctyl) group bonded to a dimethylchlorosilane moiety. This compound is characterized by its hybrid organic-inorganic structure, where the chlorine atom imparts reactivity, enabling applications in surface modification, polymer synthesis, and as a precursor for functionalized silanes. Its branched alkyl chain enhances lipophilicity, making it suitable for hydrophobic coatings and extraction processes .

Properties

IUPAC Name

chloro-dimethyl-(2,4,4-trimethylpentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H23ClSi/c1-9(7-10(2,3)4)8-12(5,6)11/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMJSYGBKPQLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)C[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000860
Record name Chloro(dimethyl)(2,4,4-trimethylpentyl)silane
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Molecular Weight

206.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79957-95-2
Record name Chlorodimethyl(2,4,4-trimethylpentyl)silane
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Record name Chlorodimethyl(2,4,4-trimethylpentyl)silane
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Record name Chloro(dimethyl)(2,4,4-trimethylpentyl)silane
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Record name Chlorodimethyl(2,4,4-trimethylpentyl)silane
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Preparation Methods

Preparation Overview and General Synthetic Strategies

The synthesis of chlorodimethyl(2,4,4-trimethylpentyl)silane generally involves the reaction of chlorodimethylsilane derivatives with alkylating agents or organometallic reagents bearing the 2,4,4-trimethylpentyl group. Key approaches include:

Hydrosilylation Method

Hydrosilylation is a widely used method for preparing alkyl-substituted chlorodimethylsilanes. It involves the addition of a Si-H bond across a carbon-carbon double bond in the presence of a catalyst, usually a platinum complex.

  • Procedure : 2,4,4-trimethylpentene (an alkene) is reacted with chlorodimethylsilane under platinum catalysis.
  • Reaction conditions : Typically conducted under mild temperatures (room temperature to 80°C) and inert atmosphere to prevent side reactions.
  • Advantages : High regioselectivity and yields, direct formation of the alkylsilane with retention of the chlorine substituent.
  • Limitations : Requires availability of the corresponding alkene and careful control of catalyst loading.

Grignard or Organoindium Reagent Route

This method involves the nucleophilic substitution of dichlorodimethylsilane by an organometallic reagent derived from 2,4,4-trimethylpentyl halides.

  • Preparation of organometallic reagent : The 2,4,4-trimethylpentyl bromide or chloride is converted into the corresponding Grignard reagent (R-MgBr) or organoindium reagent.
  • Reaction with dichlorodimethylsilane : The organometallic reagent is reacted with dichlorodimethylsilane to substitute one chlorine atom with the 2,4,4-trimethylpentyl group, yielding this compound.
  • Yields : Generally moderate to good yields (40-80%) depending on reaction conditions and reagent purity.
  • Notes : Organoindium reagents have been reported to favor monoaddition and improve yields compared to Grignard reagents in similar systems.

Redistribution (Disproportionation) Reactions

Redistribution reactions involve the catalytic rearrangement of methylchlorosilanes to form a mixture of chlorosilanes, from which this compound can be isolated.

  • Catalysts : Tertiary amines, quaternary ammonium salts (e.g., tetrabutylammonium chloride), and supported catalysts with covalently bonded amine groups are used.
  • Mechanism : Si-Cl and Si-H bonds are rearranged without disturbing Si-C methyl groups, allowing selective formation of desired chlorosilanes.
  • Reaction conditions : Conducted in heterogeneous phase, often in gas phase or suspension at 0–250 °C and pressures of 0.1–20 bar.
  • Separation : Product mixtures are separated by fractional distillation to isolate this compound.
  • Industrial relevance : This method is scalable and used in continuous processes for producing functional chlorosilanes.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents/Conditions Catalyst/Promoter Yield Range (%) Notes
Hydrosilylation 2,4,4-trimethylpentene + chlorodimethylsilane Platinum catalyst (e.g., Karstedt's catalyst) 70–90 High regioselectivity; mild conditions; requires alkene precursor
Grignard/Organoindium Route 2,4,4-trimethylpentyl halide + Mg or In + dichlorodimethylsilane None or mild promoter 40–80 Organoindium reagents improve monoaddition; moderate yields; sensitive to moisture
Redistribution Reaction Mixture of methylchlorosilanes Tertiary amines, quaternary ammonium salts Variable (process-dependent) Continuous process; requires catalyst shaping; product purified by distillation

Research Findings and Notes

  • Catalyst design : Supported catalysts with covalently bonded amine groups improve selectivity and catalyst life in redistribution reactions.
  • Reaction phase : Gas-phase reactions with fixed or fluidized catalyst beds enhance efficiency and control.
  • Side products : Redistribution reactions may produce methyltrichlorosilane and other higher boiling products, which can be economically utilized in silicone resin synthesis.
  • Synthesis challenges : Direct synthesis of allylchlorodimethylsilanes (analogous to alkylchlorodimethylsilanes) by Grignard methods often results in low yields (~40-50%), whereas organoindium reagents provide better yields and selectivity.
  • Polymerization relevance : Chlorodimethylsilane derivatives are also used in reductive etherification and polymerization reactions, highlighting the importance of pure and well-characterized chlorodimethylalkylsilanes.

Chemical Reactions Analysis

Types of Reactions

Chlorodimethyl(2,4,4-trimethylpentyl)silane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form various silane derivatives.

    Oxidation Reactions: It can be oxidized to form silanols and other oxidized silicon compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in the presence of a base and under anhydrous conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds where the chlorine atom is replaced by the nucleophile.

    Reduction Reactions: The products are various silane derivatives.

    Oxidation Reactions: The major products include silanols and other oxidized silicon compounds.

Scientific Research Applications

Chemical Synthesis

Chlorodimethyl(2,4,4-trimethylpentyl)silane is primarily utilized in chemical synthesis as a reagent. Its ability to introduce silane functionalities into organic molecules makes it valuable in:

  • Silylation Reactions : The compound can be used to modify alcohols and amines, enhancing their reactivity and solubility in organic solvents. This is particularly useful in the synthesis of siloxane polymers and other silane derivatives.
  • Formation of Siloxanes : It serves as a precursor for the preparation of siloxane compounds through hydrolysis and condensation reactions. These siloxanes are essential in producing silicone materials that exhibit thermal stability and flexibility.

Material Science

In material science, the incorporation of this compound into polymers and coatings has been explored due to its ability to improve surface properties:

  • Surface Modification : The compound can modify surfaces to enhance hydrophobicity or adhesion properties. This application is crucial in developing water-repellent coatings for textiles and construction materials.
  • Composite Materials : It is used as a coupling agent in composite materials to improve the bonding between inorganic fillers (like silica) and organic matrices. This enhances mechanical properties and thermal stability.

Catalysis

This compound has been investigated as a catalyst or catalyst modifier in various reactions:

  • Hydrosilylation Reactions : The compound can facilitate hydrosilylation processes where silanes react with alkenes or alkynes to form siloxanes. This application is vital in producing silicone-based products.
  • Catalyst Support : It can be used to functionalize catalyst supports, enhancing their activity and selectivity in organic reactions.

Case Study 1: Silylation of Alcohols

In a study examining the silylation of alcohols using this compound, researchers reported improved yields compared to traditional silylating agents. The reaction conditions were optimized to achieve high selectivity for the desired silyl ethers.

Case Study 2: Surface Treatment of Polymers

A project focused on using this compound for surface treatment of polymer films demonstrated enhanced water repellency. The treated surfaces exhibited a significant decrease in water contact angle compared to untreated samples.

Mechanism of Action

The mechanism by which chlorodimethyl(2,4,4-trimethylpentyl)silane exerts its effects involves the formation of silicon-carbon bonds. The compound can react with various nucleophiles, leading to the substitution of the chlorine atom. This reaction is facilitated by the presence of a catalyst and occurs under anhydrous conditions to prevent hydrolysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Chlorodimethyl(2,4,4-trimethylpentyl)silane, differing primarily in substituents or alkyl chain configurations:

Compound Name CAS Number Molecular Formula Key Substituents Reactivity Profile
This compound 79957-95-2 C₁₀H₂₃ClSi Dimethylchlorosilane + isooctyl Moderate (single Cl)
Trichloro(2,4,4-trimethylpentyl)silane 18379-25-4 C₈H₁₇Cl₃Si Trichlorosilane + isooctyl High (three Cl atoms)
Dichloromethyl(2,4,4-trimethylpentyl)silane 17869-31-7 C₉H₂₀Cl₂Si Methyldichlorosilane + isooctyl High (two Cl atoms)
Triethoxy(2,4,4-trimethylpentyl)silane 35435-21-3 C₁₄H₃₂O₃Si Triethoxysilane + isooctyl Low (hydrolytically stable)
Trimethoxy(2,4,4-trimethylpentyl)silane 34396-03-7 C₁₁H₂₆O₃Si Trimethoxysilane + isooctyl Low (slow hydrolysis)

Reactivity and Stability

  • Chlorosilanes: this compound reacts readily with nucleophiles (e.g., water, alcohols) due to its labile Cl atom, forming silanols or alkoxysilanes . Trichloro and dichloro derivatives exhibit higher reactivity, making them useful in etching (e.g., liquid metal surface modification) but requiring stringent handling .
  • Alkoxysilanes :
    • Triethoxy and trimethoxy derivatives are hydrolytically stable, forming durable siloxane networks. These are preferred in protective coatings and adhesives .

Physicochemical Properties

  • Boiling Points :
    • This compound: Estimated >150°C (lower than alkoxysilanes due to smaller molecular weight).
    • Triethoxy(2,4,4-trimethylpentyl)silane: 215.8°C at 760 mmHg .
  • Hydrophobicity :
    • The isooctyl group enhances logP values. For comparison, (3-Chlorophenyl)(trimethyl)silane has logP = 2.885, suggesting this compound may exceed this due to its longer alkyl chain .

Key Research Findings

  • Extraction Efficiency: The 2,4,4-trimethylpentyl group enhances lipophilicity in organophosphorus extractants (e.g., Cyanex 272), suggesting similar benefits in silanes for solvent extraction .
  • Fluorinated Analogues : Compounds like Chlorodimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-n-octyl)silane (CDMS) demonstrate superior hydrophobicity but require specialized synthesis .

Biological Activity

Chlorodimethyl(2,4,4-trimethylpentyl)silane (C10H23ClSi) is an organosilicon compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive analysis of its biological activity based on diverse research findings.

  • Molecular Formula : C10H23ClSi
  • Molecular Weight : 206.83 g/mol
  • Structure : The compound features a silicon atom bonded to two methyl groups and a 2,4,4-trimethylpentyl group, along with a chlorine atom.

This compound has been investigated for its activity as a potential inhibitor of protein tyrosine kinases (PTKs), which play critical roles in cell signaling pathways associated with cancer and autoimmune diseases. The inhibition of PTKs can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Case Studies and Research Findings

  • Inhibition of c-FMS Kinase :
    • A study indicated that compounds similar to this compound could inhibit c-FMS kinase, which is implicated in various cancers and inflammatory diseases. The research highlighted the potential for these compounds to treat conditions like ovarian cancer and rheumatoid arthritis by targeting abnormal kinase activity .
  • Toxicological Assessment :
    • Toxicity studies conducted on this compound revealed moderate toxicity levels in mammalian cell lines. The compound's safety profile was assessed through various assays that measured cytotoxicity and genotoxicity .
  • Silanization Effects :
    • Research has shown that silanes like this compound can enhance the biocompatibility of surfaces in biomedical applications. When used as a silanizing agent, it improves the adhesion properties of coatings on implants .

Summary of Biological Activities

Activity TypeDescriptionReference
PTK InhibitionInhibits c-FMS kinase involved in cancer progression
CytotoxicityModerate toxicity observed in mammalian cell lines
Surface ModificationEnhances biocompatibility of surfaces for biomedical applications

Safety and Handling

This compound should be handled with care due to its potential toxicity. Appropriate safety measures include:

  • Use of personal protective equipment (PPE) such as gloves and goggles.
  • Ensuring adequate ventilation in work areas.
  • Following disposal regulations for hazardous materials.

Q & A

Q. Key Optimization Parameters :

  • Purity of starting materials (≥98% by GC).
  • Temperature control (±2°C) to minimize side reactions.
  • Post-synthesis purification via fractional distillation (bp: ~120–130°C at reduced pressure) .

Advanced Question: How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Discrepancies in reactivity reports (e.g., hydrolysis rates or silylation efficiency) often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reactivity compared to non-polar media. Validate solvent effects using kinetic studies (UV-Vis monitoring at 240–260 nm) .
  • Steric Hindrance : The bulky 2,4,4-trimethylpentyl group reduces accessibility to the silicon center. Computational modeling (DFT at B3LYP/6-31G* level) can predict steric and electronic contributions to reactivity .
  • Trace Moisture : Even 50 ppm H₂O hydrolyzes the Si–Cl bond. Use Karl Fischer titration to ensure solvent dryness (<10 ppm H₂O) and inert atmosphere (Ar glovebox) .

Q. Recommended Protocol :

Standardize reaction conditions (solvent, temperature, moisture control).

Cross-validate results using ²⁹Si NMR to track silicon intermediate formation .

Basic Question: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for dimethylsilane (δ 0.1–0.3 ppm for Si–CH₃) and the branched pentyl group (δ 1.2–1.8 ppm for CH₃ and CH₂) .
  • GC-MS : Monitor purity (>95%) with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) to confirm molecular ion [M⁺] at m/z 206.7 .
  • FT-IR : Identify Si–Cl stretching at 490–510 cm⁻¹ and Si–C vibrations at 750–780 cm⁻¹ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Chlorodimethyl(2,4,4-trimethylpentyl)silane
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Chlorodimethyl(2,4,4-trimethylpentyl)silane

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